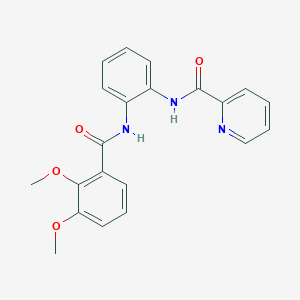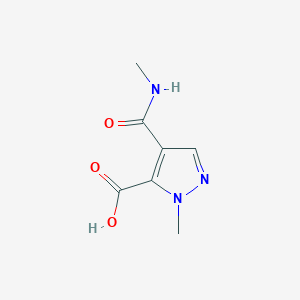
2-Ethenyl-2,5-dimethyl-4-hexen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Ethenyl-2,5-dimethyl-4-hexen-1-ol” is a chemical compound with the molecular formula C10H18O . It has a molecular weight of 154.25 g/mol . The IUPAC name for this compound is 2-ethenyl-2,5-dimethylhex-4-en-1-ol .
Molecular Structure Analysis
The molecular structure of “2-Ethenyl-2,5-dimethyl-4-hexen-1-ol” can be represented by the InChI string: InChI=1S/C10H18O/c1-5-10 (4,8-11)7-6-9 (2)3/h5-6,11H,1,7-8H2,2-4H3 . The Canonical SMILES representation is CC(=CCC(C)(CO)C=C)C .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Ethenyl-2,5-dimethyl-4-hexen-1-ol” include a molecular weight of 154.25 g/mol , a topological polar surface area of 20.2 Ų , and a complexity of 154 . The compound has one hydrogen bond donor and one hydrogen bond acceptor . The predicted boiling point is 224.6±9.0 °C and the predicted density is 0.858±0.06 g/cm3 .
Scientific Research Applications
Polymer Functionalization
A significant application of 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol is in the functionalization of polyethylenes. Ethylene copolymerizes with various alcohols, including 5-hexen-1-ol, under specific catalytic conditions. This process results in the formation of polymers with different molar masses and distributions, indicating the presence of multiple active sites in the catalyst. This method is essential for modifying polymer properties for diverse industrial applications (Aaltonen & Löfgren, 1997).
Catalysis in Ethene Trimerization
Another application is in the field of catalysis, specifically in the ethene trimerization process. The study of the activation of certain catalyst systems involving ethene trimerization under industrial conditions has been explored. This involves using combinations of chromium 2-ethylhexanoate, AlEt3, AlEt2Cl, and certain dimethylpyrroles, demonstrating the intricate chemistry and potential industrial applications of such systems (Venderbosch et al., 2018).
Fluorescent Molecular Probes
Additionally, compounds related to 2-Ethenyl-2,5-dimethyl-4-hexen-1-ol have been used to create fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence correlated with the solvent polarity, making them useful as sensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
Ruthenium Complex-catalyzed Oxidative Cyclization
Ruthenium complex-catalyzed oxidative cyclization processes have been studied using 2-phenyl-5-hexen-2-ol, a related compound, yielding specific cyclization products. This highlights its application in synthetic organic chemistry and the development of novel compounds (Kondo et al., 2003).
Cobalt-Catalyzed Oligomerization
Cobalt-catalyzed oligomerization of alpha-olefins, including 1-hexene, produces linear alpha-olefin products. This application is pivotal in the polymer industry, showcasing the versatility of such compounds in catalysis and polymer production (Broene et al., 2005).
properties
IUPAC Name |
2-ethenyl-2,5-dimethylhex-4-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-10(4,8-11)7-6-9(2)3/h5-6,11H,1,7-8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJTYGUNUFOHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C)(CO)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50598-21-5 |
Source


|
| Record name | 2-ethenyl-2,5-dimethylhex-4-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2607583.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2607588.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2607591.png)


![2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2607596.png)

![(Z)-methyl 2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2607598.png)


